21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione
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Overview
Description
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a complex organic compound with a steroidal structure It is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 17α-hydroxyprogesterone.
Esterification: The hydroxyl group at the 17th position is esterified using acetic anhydride in the presence of a base like pyridine to form the acetate ester.
Oxidation: The 3-hydroxy group is oxidized to a ketone using reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate).
Cyclization: The cyclopenta[a]phenanthrene core is formed through intramolecular cyclization reactions, often facilitated by strong acids or bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness of reagents, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds within the structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the steroidal core.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex steroidal molecules. It serves as a building block for creating analogs with potential biological activity.
Biology
In biological research, 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is studied for its interactions with various enzymes and receptors. It is used to investigate the mechanisms of steroid hormone action and metabolism.
Medicine
Medically, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or hormone-regulating properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its steroidal structure makes it valuable for producing hormone analogs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and cellular signaling pathways, leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar steroidal structure.
Testosterone: An androgen hormone with a comparable cyclopenta[a]phenanthrene core.
Cortisol: A glucocorticoid with structural similarities and overlapping biological functions.
Uniqueness
What sets 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione apart is its specific functional groups and stereochemistry, which confer unique biological activities and chemical reactivity. Its acetate ester group, for example, can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
[2-[(10S,13S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17?,18?,22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEOMHFPJREVTP-RKGHMJSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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